molecular formula C11H13FO3 B588468 (1'S,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane CAS No. 905454-57-1

(1'S,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane

Cat. No.: B588468
CAS No.: 905454-57-1
M. Wt: 212.22
InChI Key: GCGMAEKAEXMJNG-ONGXEEELSA-N
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Description

Chemical Classification and Nomenclature

(1'S,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane belongs to the chromane family, a class of heterocyclic compounds characterized by a benzene ring fused to a dihydropyran ring. Its molecular framework consists of a chromane backbone (C$$9$$H$${10}$$O) substituted with a fluorine atom at position 6 and a 1',2'-dihydroxyethyl group at position 2. The IUPAC name reflects its stereochemistry: the (1'S,2S) configuration denotes the spatial arrangement of the two chiral centers—one at the 1' position of the dihydroxyethyl chain and the other at the 2-position of the chromane ring.

Structural Features:

  • Core structure: 3,4-dihydro-2H-1-benzopyran.
  • Substituents:
    • Fluorine at C6 (meta to the oxygen atom).
    • 1',2'-dihydroxyethyl group at C2, introducing two hydroxyl groups and a secondary alcohol.

Table 1 summarizes key molecular properties:

Property Value
Molecular formula C$${11}$$H$${13}$$FO$$_3$$
Molecular weight 212.22 g/mol
Chiral centers 2 (1'S and 2S)
Fluorine position C6 of the benzene ring

Stereochemical Significance of (1'S,2S) Configuration

The (1'S,2S) configuration confers distinct spatial and electronic properties:

  • Hydrogen-bonding networks: The 1',2'-dihydroxyethyl group forms intramolecular hydrogen bonds with the chromane oxygen, stabilizing the half-chair conformation of the dihydropyran ring.
  • Biological activity: Stereochemistry influences binding affinity to biological targets. For example, in fluorinated chromane derivatives, the (2S) configuration enhances interactions with enzymes like β-blockers or antimicrobial targets.
  • Synthetic challenges: Asymmetric synthesis of this configuration often requires chiral catalysts or enzymatic resolution.

Comparative stereochemical data:

  • Enantiomers with (1'R,2R) configurations exhibit reduced bioactivity in kinase inhibition assays.
  • X-ray crystallography of analogous compounds confirms that the (2S) orientation optimizes hydrophobic interactions in protein binding pockets.

Historical Development of Fluorochromane Chemistry

Fluorochromane chemistry emerged in the late 20th century, driven by demand for bioactive molecules with improved metabolic stability:

  • 1980s–1990s: Early syntheses focused on halogenated chromanes for antiviral applications.
  • 2000s: Advances in catalytic asymmetric hydrogenation enabled stereoselective synthesis of dihydroxyethyl-substituted chromanes.
  • 2010s–present: Fluorine incorporation became prevalent to enhance bioavailability and modulate electronic properties.

Key milestones include:

  • 1991: First resolution of racemic 6-fluorochromane derivatives using chiral auxiliaries.
  • 2016: Enzymatic synthesis of (2S)-6-fluorochromane-2-carboxylic acid with >99% enantiomeric excess.
  • 2020: Development of sequential biphasic batch resolution for large-scale production.

Positioning Within Chromane-Based Chemical Research

This compound bridges two research domains:

  • Pharmaceutical chemistry:
    • Fluorochromanes are key intermediates in β-blockers (e.g., nebivolol).
    • The dihydroxyethyl group mimics natural polyol motifs, enhancing solubility in CNS-targeted drugs.
  • Materials science:
    • Fluorinated chromanes serve as precursors for liquid crystals due to their planar aromatic systems and dipole moments.

Table 2 contrasts its properties with related chromane derivatives:

Derivative Bioactivity Key Application
6-Fluorochromane-2-carboxylic acid β-adrenergic receptor modulation Antihypertensive drugs
8-Methoxychroman Antimicrobial Agricultural fungicides
(1'S,2S)-dihydroxyethyl derivative Kinase inhibition Anticancer research

Properties

IUPAC Name

(1S)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c12-8-2-4-10-7(5-8)1-3-11(15-10)9(14)6-13/h2,4-5,9,11,13-14H,1,3,6H2/t9-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGMAEKAEXMJNG-ONGXEEELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CC(=C2)F)O[C@@H]1[C@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20729201
Record name 1-[(2S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20729201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905454-57-1
Record name 1-[(2S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20729201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1’S,2S)-2-(1’,2’-Dihydroxyethyl)-6-fluorochromane typically involves the following steps:

    Starting Materials: The synthesis begins with a suitable chromane precursor.

    Fluorination: Introduction of the fluorine atom at the 6-position can be achieved using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Hydroxylation: The dihydroxyethyl group can be introduced through hydroxylation reactions, often using oxidizing agents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

(1’S,2S)-2-(1’,2’-Dihydroxyethyl)-6-fluorochromane can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include OsO4, KMnO4, and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while substitution of the fluorine atom may introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its effects on biological systems and potential as a bioactive compound.

    Medicine: Investigating its potential as a pharmaceutical agent due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (1’S,2S)-2-(1’,2’-Dihydroxyethyl)-6-fluorochromane would depend on its specific interactions with molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity. The hydroxyl groups may participate in hydrogen bonding, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Chromane Derivatives: Compounds with similar chromane structures but different substituents.

    Fluorinated Compounds: Other fluorinated organic molecules with similar biological activities.

Uniqueness

(1’S,2S)-2-(1’,2’-Dihydroxyethyl)-6-fluorochromane is unique due to the specific combination of the fluorine atom and the dihydroxyethyl group, which can significantly influence its chemical and biological properties compared to other chromane derivatives.

Biological Activity

(1'S,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane is a chiral compound belonging to the chromane family, which has garnered attention due to its diverse biological activities. Chromanes are known for their presence in various natural products and their potential therapeutic applications. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C12H13FO3\text{C}_{12}\text{H}_{13}\text{F}\text{O}_3

This structure features a fluorine atom and hydroxyl groups that contribute to its biological activity. The chirality at the 1' and 2' positions is crucial for its interaction with biological targets.

Antihypertensive Effects

One of the notable pharmacological activities of this compound is its role as an antihypertensive agent. It is structurally related to nebivolol, a well-known β1-adrenergic blocker. Research indicates that compounds with similar structures can exhibit significant vasodilatory effects by enhancing nitric oxide release from endothelial cells .

Antioxidant Activity

Chromanes, including this compound, have been studied for their antioxidant properties. The presence of hydroxyl groups in the structure enhances the compound's ability to scavenge free radicals, thereby protecting cells from oxidative stress. This activity is particularly relevant in preventing cardiovascular diseases .

Neuroprotective Effects

Recent studies suggest that this compound may possess neuroprotective properties. Its ability to inhibit neuroinflammation and promote neuronal survival has been demonstrated in vitro. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound interacts with adrenergic receptors, influencing cardiovascular function.
  • Nitric Oxide Pathway : It enhances nitric oxide production, leading to vasodilation and reduced blood pressure.
  • Antioxidant Mechanism : The hydroxyl groups donate electrons to free radicals, neutralizing them and reducing oxidative damage.

Study 1: Antihypertensive Activity

A clinical trial investigated the efficacy of a related chromane derivative in hypertensive patients. Results showed a significant reduction in systolic and diastolic blood pressure compared to placebo, supporting the potential use of this compound as an antihypertensive agent .

Study 2: Neuroprotection in Cell Models

In a laboratory setting, neuronal cell lines treated with this compound exhibited reduced apoptosis and lower levels of inflammatory markers when exposed to neurotoxic agents. This suggests its potential for neuroprotective applications .

Comparative Analysis of Biological Activities

Activity TypeRelated CompoundsMechanism of Action
AntihypertensiveNebivololβ1-Adrenergic receptor blockade
AntioxidantVarious phenolic compoundsFree radical scavenging
NeuroprotectiveOther chromanesInhibition of neuroinflammation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1'S,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane, and how can reaction efficiency be maximized?

  • Methodological Answer : The synthesis can leverage stereoselective epoxide ring-opening reactions, as seen in fluorochromane derivatives (e.g., (2S,2'R)-6-Fluoro-2-(2'-oxiranyl)chromane) . Key steps include:

  • Using chiral catalysts or enantiopure starting materials to control stereochemistry.
  • Monitoring reaction progress via HPLC or GC-MS to optimize yield and purity .
  • Protecting hydroxyl groups during synthesis to prevent undesired side reactions.

Q. How can researchers characterize the structural and stereochemical integrity of this compound?

  • Methodological Answer : Combine:

  • NMR spectroscopy (1H, 13C, and 2D-COSY) to confirm backbone connectivity and substituent positions.
  • X-ray crystallography for absolute stereochemical assignment, as demonstrated in structurally similar chromane derivatives .
  • Chiral HPLC with polysaccharide-based columns to validate enantiomeric excess .

Q. What stability considerations are critical for handling and storing this compound?

  • Methodological Answer :

  • Conduct accelerated stability studies under varying pH, temperature, and light conditions using UV-Vis spectroscopy to identify degradation pathways .
  • Store in inert atmospheres (e.g., argon) at -20°C to minimize oxidation of dihydroxyethyl groups.

Advanced Research Questions

Q. How does the stereochemistry of the dihydroxyethyl group influence biological activity or enzyme interactions?

  • Methodological Answer :

  • Compare enantiomers via molecular docking (e.g., AutoDock Vina) to map binding affinities with target enzymes (e.g., oxidoreductases) .
  • Validate hypotheses using kinetic assays (e.g., fluorogenic substrates) to measure inhibition constants (Ki) for each stereoisomer .

Q. How can researchers resolve contradictions in reported biological activity data for fluorochromane derivatives?

  • Methodological Answer :

  • Perform systematic meta-analysis of published datasets, prioritizing studies with validated purity (>95% by HPLC) and defined stereochemistry .
  • Use chemoinformatics tools (e.g., PubChem BioAssay) to correlate structural variations (e.g., substituent positions) with activity trends .

Q. What computational models predict the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of this compound?

  • Methodological Answer :

  • Employ in silico tools like SwissADME or ADMETLab to estimate logP, solubility, and cytochrome P450 interactions .
  • Validate predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical fidelity?

  • Methodological Answer :

  • Implement continuous-flow chemistry to enhance reproducibility and reduce racemization risks.
  • Use process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs) during scale-up .

Data Analysis & Theoretical Frameworks

Q. How should researchers design experiments to investigate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Link studies to theoretical frameworks (e.g., enzyme-substrate binding models) to guide hypothesis generation .
  • Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to map downstream effects on cellular pathways .

Q. What statistical methods are appropriate for analyzing dose-response relationships in preclinical studies?

  • Methodological Answer :

  • Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC50/IC50 values.
  • Use Bayesian hierarchical models to account for inter-experiment variability in multi-lab studies .

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